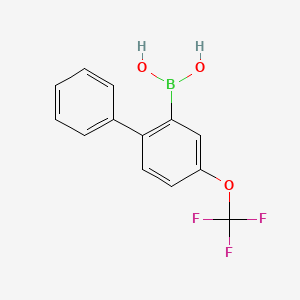

4-Trifluoromethoxy-2-biphenyl)boronic acid

Description

The exact mass of the compound this compound is 282.0675088 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-phenyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BF3O3/c15-13(16,17)20-10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKDSIXCVSRKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401190214 | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-20-1 | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401190214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid

The following technical guide details the chemical profile, synthetic utility, and medicinal chemistry applications of (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid .

CAS: 2121514-20-1

Formula:

Executive Summary

(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid is a specialized organometallic building block designed for the late-stage diversification of pharmaceutical candidates. It combines two "privileged" structural motifs: the biphenyl scaffold , a cornerstone of hydrophobic pharmacophores (e.g., angiotensin II receptor blockers), and the trifluoromethoxy (

This guide addresses the specific challenges associated with this reagent—namely, the steric hindrance imposed by the ortho-phenyl ring and the electronic deactivation from the

Chemical Profile & Structural Analysis

Structural Logic

The molecule features a biphenyl core substituted at the ortho (C2) position with a boronic acid and at the para (C4) position with a trifluoromethoxy group.

-

Steric Domain (C2-Phenyl): The phenyl ring at the C2 position creates significant steric bulk around the boron center. This "ortho-effect" retards the transmetallation step in Suzuki-Miyaura couplings, requiring specialized ligand systems.

-

Electronic Domain (C4-

): The

Physiochemical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; Sparingly soluble in |

| Stability | Hygroscopic; prone to dehydration to boroxine trimer upon heating or prolonged storage |

| Handling | Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Core Application: Sterically Demanding Suzuki-Miyaura Coupling[1]

The primary utility of CAS 2121514-20-1 is transferring the 4-trifluoromethoxy-biphenyl motif onto heteroaryl halides. Standard conditions (

Mechanistic Bottleneck: Transmetallation

In sterically hindered systems, the rate-limiting step shifts from oxidative addition to transmetallation . The bulky ortho-phenyl group prevents the formation of the necessary

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands facilitate the creation of mono-ligated Pd(0) species that are more accessible for transmetallation.

Optimized Catalytic Cycles

To overcome the "Ortho-Wall," the following catalytic systems are recommended:

-

System A (High Yield):

(1-2 mol%) + SPhos (2-4 mol%) in Toluene/Water (10:1) with -

System B (Difficult Substrates): Pd-PEPPSI-IPr (1-2 mol%) in Dioxane/Water at 60-80°C.

Visualization: The Steric Transmetallation Barrier

The following diagram illustrates the mechanistic challenge and the ligand-enabled solution.

Caption: The catalytic cycle highlights Transmetallation as the critical failure point for hindered substrates, requiring specialized bulky ligands to proceed.

Medicinal Chemistry Utility

The Trifluoromethoxy Advantage

The

-

Conformational Bias: The

group prefers an orthogonal orientation relative to the aromatic ring, potentially locking the biphenyl system into a bioactive conformation. -

Metabolic Blocking: Placing the

at the para position (C4) blocks P450-mediated oxidation, a common clearance pathway for biphenyl drugs. -

Lipophilicity Modulation: It increases lipophilicity (

) more than a methyl group but less than a

Scaffold Relevance

This building block is structurally homologous to the core of several Angiotensin II Receptor Blockers (ARBs) and Endothelin Receptor Antagonists . The addition of the

Experimental Protocols

Protocol A: Cross-Coupling with Heteroaryl Chlorides

Objective: Couple CAS 2121514-20-1 with 2-chloropyridine (Model Substrate).

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (1.2 equiv)[1]

-

2-Chloropyridine (1.0 equiv)

- (2 mol%)

-

SPhos (4 mol%)

- (2.0 equiv, finely ground)

-

-

Solvent: Add degassed Toluene/Water (10:1 ratio). Concentration: 0.2 M relative to halide.

-

Reaction: Seal the vial and heat to 100°C for 12-18 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Note: The boronic acid may show a "streak" if unreacted; a basic wash (

) helps remove excess boronic acid.

-

Protocol B: Handling of Protodeboronation

If the yield is low due to protodeboronation (loss of the boron group):

-

Switch base to CsF or anhydrous

. -

Use strictly anhydrous 1,4-Dioxane.

-

Lower temperature to 80°C and increase catalyst loading to 5 mol%.

Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing and utilizing this building block in a drug discovery campaign.

Caption: Workflow from precursor synthesis to medicinal chemistry applications.

References

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Link

-

Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." Angewandte Chemie International Edition. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

-

PubChem Compound Summary. "4-(Trifluoromethoxy)phenylboronic acid derivatives." National Center for Biotechnology Information. Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. Link

Sources

2-borono-4'-(trifluoromethoxy)biphenyl chemical properties

A Strategic Building Block for Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

2-borono-4'-(trifluoromethoxy)biphenyl (Systematic Name: [4'-(trifluoromethoxy)[1,1'-biphenyl]-2-yl]boronic acid) represents a high-value scaffold in modern drug discovery. It combines the privileged biphenyl substructure—common in angiotensin II antagonists and liquid crystals—with the trifluoromethoxy (-OCF₃) group, a superior bioisostere for the methoxy group.

Core Value Proposition:

-

Metabolic Stability: The -OCF₃ group blocks metabolic oxidation at the para-position while resisting enzymatic hydrolysis, significantly extending the half-life of derived pharmacophores compared to their methoxy analogs.

-

Lipophilicity Modulation: With a Hansch

value of +1.04 (vs -0.02 for -OCH₃), the -OCF₃ moiety enhances membrane permeability, crucial for CNS-targeted therapeutics. -

Orthogonal Reactivity: The ortho-boronic acid moiety serves as a versatile handle for downstream functionalization, including Suzuki-Miyaura couplings to form terphenyls or oxidative cyclizations to access dibenzofurans.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data characterizes the core properties of the molecule. Where experimental values for the specific derivative are unavailable, data is derived from the parent 2-biphenylboronic acid and validated substituent constants.

Table 1: Chemical Identity

| Property | Specification |

| IUPAC Name | [4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-yl]boronic acid |

| Molecular Formula | C₁₃H₁₀BF₃O₃ |

| Molecular Weight | 282.02 g/mol |

| Core Scaffold | Biphenyl |

| Key Substituents | 2-B(OH)₂ (Ortho-boronic acid), 4'-OCF₃ (Para-trifluoromethoxy) |

| Physical State | White to off-white powder |

Table 2: Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Context/Implication |

| pKa (Boronic Acid) | ~8.3 (Predicted) | Slightly more acidic than phenylboronic acid (8.8) due to the electron-withdrawing nature of the OCF₃-phenyl ring. |

| LogP (Octanol/Water) | 3.8 - 4.2 | High lipophilicity driven by the biphenyl core and -OCF₃ group. Requires organic co-solvents (DMSO, DMF) for assays. |

| Solubility | Insoluble in H₂O; Soluble in DMSO, MeOH, CH₂Cl₂, THF | Standard organic solubility profile. |

| Melting Point | 145–155 °C (Range) | Typical for substituted biphenyl boronic acids. |

| H-Bond Donors/Acceptors | 2 (Donors), 5 (Acceptors) | Boronic acid hydroxyls act as both donors and acceptors. |

Part 3: Synthetic Accessibility & Manufacturing

The synthesis of 2-borono-4'-(trifluoromethoxy)biphenyl poses a specific challenge: installing a boronic acid at the sterically crowded ortho position of a biphenyl system. The most robust protocol avoids direct coupling of ortho-boronic acids (which are unstable) and instead utilizes a stepwise lithiation-borylation strategy.

Validated Synthetic Workflow

The following protocol is designed for high fidelity and reproducibility, minimizing protodeboronation by-products.

Step 1: Construction of the Biphenyl Scaffold

Reaction: Suzuki-Miyaura Coupling

-

Reagents: 1-Bromo-2-iodobenzene (1.0 eq) + 4-(Trifluoromethoxy)phenylboronic acid (1.1 eq).

-

Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for faster kinetics).

-

Base/Solvent: Na₂CO₃ (2.0 eq) in DME/Water (3:1) at 80°C.

-

Mechanism: Chemoselective oxidative addition occurs at the weaker C-I bond first, preserving the C-Br bond for the next step.

-

Intermediate: 2-Bromo-4'-(trifluoromethoxy)biphenyl.

Step 2: Lithiation and Borylation

Reaction: Halogen-Lithium Exchange followed by Electrophilic Trapping

-

Reagents: Intermediate from Step 1 (1.0 eq), n-Butyllithium (1.1 eq), Triisopropyl borate (B(OiPr)₃) (1.2 eq).

-

Conditions: Anhydrous THF, -78°C (Critical).

-

Protocol:

-

Cool solution of aryl bromide in THF to -78°C under Argon.

-

Add n-BuLi dropwise. Stir for 30 min to generate the aryllithium species.

-

Add B(OiPr)₃ rapidly. The solution will become viscous.

-

Warm to room temperature (RT) over 2 hours.

-

Quench: Add 2M HCl (aq) to hydrolyze the boronate ester to the free acid.

-

Visualization: Synthetic Pathway

Caption: Figure 1. Chemoselective synthesis targeting the ortho-position via sequential Suzuki coupling and lithiation-borylation.

Part 4: Reactivity Profile & Catalytic Utility

Understanding the reactivity of this molecule is critical for its application.[1] The ortho-position of the boronic acid creates a "Steric Gate" that dictates reaction conditions.

The "Ortho Effect" in Suzuki Couplings

Coupling this molecule with another aryl halide is significantly slower than para-substituted analogs due to steric hindrance.

-

Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) often fail or result in low yields due to slow transmetalation.

-

Solution: Use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands facilitate oxidative addition and create a pocket that accelerates transmetalation for sterically demanding substrates.

-

Self-Validating Protocol: If the reaction stalls, switch to Pd₂(dba)₃ / SPhos with K₃PO₄ in Toluene/Water .

Protodeboronation Instability

Ortho-substituted biphenyl boronic acids are prone to protodeboronation (loss of the boron group) under basic conditions, especially at high temperatures.

-

Mechanism: Base-catalyzed hydrolysis of the C-B bond, relieved by the release of steric strain between the phenyl rings.

-

Mitigation:

-

Use mild bases (K₃PO₄ or CsF) instead of strong hydroxides/alkoxides.

-

Limit reaction times.

-

Use anhydrous conditions if possible (Suzuki-Miyaura in non-aqueous media using CsF).

-

Oxidative Cyclization (Dibenzofuran Synthesis)

A powerful application of this molecule is the synthesis of 2-(trifluoromethoxy)dibenzofuran via intramolecular C-H activation or oxidative coupling.

-

Reagents: Pd(OAc)₂, Cu(OAc)₂ (oxidant).

-

Utility: Access to tricyclic cores found in organic electronics and natural products.

Visualization: Reactivity Logic

Caption: Figure 2. Divergent reactivity pathways: Coupling utility vs. stability risks.

Part 5: Handling, Stability & Safety[1]

Storage and Handling[1][6]

-

Hygroscopicity: Boronic acids can dehydrate to form boroxines (anhydride trimers). This is a reversible equilibrium.

-

Tip: If precise stoichiometry is required, recrystallize from water/acetone or assume ~95% purity to account for anhydride content.

-

-

Temperature: Store at 2-8°C.

-

Atmosphere: Stable under air, but inert atmosphere (Argon) recommended for long-term storage to prevent slow oxidation.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid dust inhalation.

References

-

Suzuki-Miyaura Coupling Mechanism & Ortho-Steric Hindrance

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

-

Protodeboronation of Ortho-Substituted Boronic Acids

-

Cox, P. A., et al. (2017).[4] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited." Journal of the American Chemical Society, 139(37), 13156–13165.

-

-

Properties of the Trifluoromethoxy Group

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.

-

-

Synthesis of Fluorinated Biphenyls

-

ChemicalBook. (n.d.). "2-Biphenylboronic acid Properties." Retrieved from

-

Sources

Trifluoromethoxy Group Electronic Effects in Biphenyl Systems: A Technical Guide

Topic: Trifluoromethoxy Group Electronic Effects in Biphenyl Systems Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy group (–OCF

This guide analyzes the electronic and steric impact of the –OCF

Electronic & Conformational Landscape

Electronic Characterization: The "Super-Ester" Effect

The –OCF

-

Induction vs. Resonance: The oxygen atom exerts a strong electron-withdrawing inductive effect (

) enhanced by the three fluorine atoms. However, unlike a methoxy group (–OCH -

Hammett Parameters:

-

(para): +0.35 (Indicates strong electron withdrawal; compare to –OCH

- (meta): +0.38 (Dominant inductive effect).

-

(para): +0.35 (Indicates strong electron withdrawal; compare to –OCH

-

Lipophilicity (Hansch

):

Conformational Dynamics in Biphenyls

In biphenyl systems, the steric and electronic interplay determines the torsion angle (

-

The Orthogonal Preference: The –OCF

group prefers a conformation where the O–CF -

Ortho-Substitution Effect: When placed at the ortho position of a biphenyl:

-

Steric Clash: The bulk of the CF

group forces the two phenyl rings to twist further apart to relieve strain. -

Electronic Decoupling: The twist angle often exceeds

, effectively breaking the

-

Visualization: Electronic & Steric Vectors

The following diagram illustrates the competing forces and the resulting conformational lock.

Caption: Mechanistic flow showing how the electronic properties of -OCF3 translate into structural changes in biphenyl systems.

Synthetic Methodologies

Synthesizing –OCF

Strategy A: Palladium-Catalyzed Cross-Coupling (Recommended)

This is the most reliable route for medicinal chemistry, utilizing commercially available 4-(trifluoromethoxy)phenylboronic acids.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Transmetallation: The OCF

-phenyl group is transferred from Boron to Palladium. -

Reductive Elimination: Formation of the C-C biaryl bond.

Strategy B: Silver-Mediated Oxidative Trifluoromethoxylation

Used when the OCF

Caption: Decision tree for selecting the optimal synthetic pathway for trifluoromethoxy-biphenyls.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 4'-(Trifluoromethoxy)biphenyl-4-carbonitrile

Objective: Synthesis of a biaryl core with an electron-withdrawing OCF

Materials:

-

4-Bromobenzonitrile (1.0 equiv)

-

4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Degassing: Charge a reaction vial with 4-bromobenzonitrile (182 mg, 1.0 mmol), boronic acid (247 mg, 1.2 mmol), and K

CO -

Catalyst Addition: Add Pd(dppf)Cl

(24 mg, 0.03 mmol) under Argon flow. -

Solvation: Add degassed Dioxane (4 mL) and Water (1 mL). Seal the vial.

-

Reaction: Heat to 90°C for 12 hours. The mixture should turn from orange to black (Pd precipitation).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na

SO -

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Validation:

-

19F NMR: Look for a singlet at

ppm. -

MS: Confirm molecular ion peak.

Protocol 2: Photoredox Trifluoromethoxylation (Advanced)

Objective: Direct introduction of OCF

Materials:

-

Aryl diazonium salt (Substrate)

-

NaOCF

(prepared in situ from TFMT and AgF) or commercially available Py-AgOCF -

Photocatalyst: Ru(bpy)

(PF -

Light Source: Blue LED (450 nm)

Procedure:

-

Dissolve aryl diazonium salt (0.5 mmol) and photocatalyst in degassed MeCN.

-

Add the trifluoromethoxide source (1.5 equiv) under inert atmosphere at 0°C.

-

Irradiate with Blue LED at RT for 4-6 hours.

-

Note: This reaction proceeds via a radical mechanism. The OCF

radical is electrophilic and will attack electron-rich positions if regiocontrol is not managed by the diazonium leaving group.

Quantitative Data Summary

| Property | –OCH | –OCF | –CF |

| Hammett | -0.27 (Donor) | +0.35 (Withdrawing) | +0.54 |

| Hammett | +0.12 | +0.38 | +0.43 |

| Hansch | -0.02 | +1.04 | +0.88 |

| Conformation (Ar-X) | Planar (0°) | Orthogonal (90°) | Rotational |

| Metabolic Stability | Low (O-demethylation) | High (Blocked) | High |

References

-

Hansch, C., & Leo, A. (1979).[5] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and

values). -

Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." Beilstein Journal of Organic Chemistry. Link

-

Tredwell, M., et al. (2015). "Palladium-Catalyzed Trifluoromethoxylation of Aryl Halides." Angewandte Chemie International Edition. Link

-

Manteau, B., et al. (2008). "New Trends in the Synthesis of Trifluoromethoxy-Containing Molecules." European Journal of Organic Chemistry. Link

-

Potts, B. C., et al. (2020). "Conformational Analysis of Biphenyls in Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

4-OCF3-biphenyl-2-boronic acid molecular weight and formula

This guide details the physicochemical profile, synthetic pathways, and applications of (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid , a specialized organoboron intermediate used in high-value medicinal chemistry programs.

Technical Whitepaper: 4-OCF3-Biphenyl-2-Boronic Acid

Physicochemical Profiling & Synthetic Utility in Drug Discovery

Executive Summary

The strategic incorporation of fluorine motifs into drug scaffolds is a cornerstone of modern medicinal chemistry.[1][2] (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid represents a "privileged structure" intermediate. It combines the steric bulk and rigidity of a biaryl core with the unique electronic and lipophilic properties of the trifluoromethoxy (-OCF₃) group. This compound serves as a critical building block for synthesizing polycyclic heteroaromatics (e.g., phenanthridines, fluorenones) and for late-stage diversification of biaryl drug candidates.

Compound Identity & Physicochemical Properties

The compound is an ortho-substituted biaryl boronic acid. The "4-OCF3" designation typically refers to the para position on the distal ring (4'-position) relative to the biaryl linkage, while the boronic acid occupies the ortho position (2-position) on the proximal ring.

Data Summary Table

| Property | Value |

| Chemical Name | (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid |

| CAS Number | 2922194-72-5 |

| Molecular Formula | C₁₃H₁₀BF₃O₃ |

| Molecular Weight | 282.02 g/mol |

| Exact Mass | 282.0675 |

| SMILES | OB(O)C1=C(C2=CC=C(OC(F)(F)F)C=C2)C=CC=C1 |

| Appearance | White to off-white solid (typical for aryl boronic acids) |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in non-polar hydrocarbons.[3] |

The "Grease Ball" Effect: OCF₃ vs. CF₃

The trifluoromethoxy group is often termed a "super-halogen." Unlike the trifluoromethyl (-CF₃) group, the -OCF₃ moiety can adopt a conformation orthogonal to the aromatic ring, disrupting planarity and increasing solubility.

-

Lipophilicity: -OCF₃ (Hansch π ≈ 1.04) is more lipophilic than -CF₃ (π ≈ 0.88), enhancing membrane permeability.

-

Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature protect the aromatic ring from oxidative metabolism (e.g., P450 oxidation) at the para-position.

Synthetic Pathways

The synthesis of ortho-substituted biaryl boronic acids requires overcoming steric hindrance and preventing protodeboronation. The most robust route involves a sequential Suzuki-Miyaura coupling followed by metal-halogen exchange.

Primary Synthetic Workflow

-

Suzuki Cross-Coupling: Selective coupling of 1-bromo-2-iodobenzene with 4-(trifluoromethoxy)phenylboronic acid. The iodine reacts preferentially due to the weaker C-I bond.

-

Lithiation/Borylation: The resulting 2-bromo-biaryl intermediate undergoes lithium-halogen exchange at low temperature, followed by trapping with a borate ester.

Figure 1: Retrosynthetic logic for constructing the 2-borono-4'-OCF3-biaryl core. The pathway relies on the chemoselective reactivity of iodine over bromine.

Applications in Drug Discovery

Scaffold Construction (Phenanthridines & Fluorenones)

This boronic acid is a precursor for intramolecular cyclization.

-

Oxidative Cyclization: Treatment with oxidants can fuse the rings to form fluorenones , which are scaffolds for antiviral and anticancer agents.

-

Chan-Lam / Buchwald Cyclization: If an amine is introduced at the ortho-position of the distal ring, this boronic acid facilitates C-N bond formation to yield phenanthridines .

Bioisostere Strategy

In drug design, this compound is used to introduce the 4-OCF3-biphenyl moiety, which mimics the size and shape of a 4-t-butyl-biphenyl or 4-CF3-biphenyl group but with distinct electronic properties.

-

pKa Modulation: The electron-withdrawing effect of the OCF₃ group (Hammett σp ≈ 0.35) reduces the electron density of the distal ring, potentially altering the pKa of nearby ionizable groups and improving selectivity against off-target proteins.

Handling, Stability, & Safety

Boroxine Equilibrium

Like all aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

-

Observation: The melting point may appear broad or variable depending on the water content and degree of dehydration.

-

Reversal: The boroxine hydrolyzes back to the monomeric acid in aqueous basic media (common in Suzuki coupling conditions).

Protodeboronation Risk

-

Mechanism: Ortho-substituted boronic acids are prone to protodeboronation (loss of the boron group) under high heat or strong acidic conditions due to steric strain relief.

-

Mitigation: Use mild bases (e.g., K₃PO₄ or Cs₂CO₃) and avoid prolonged heating (>100°C) if possible. Store at 2–8°C under inert atmosphere.

References

-

ChemicalBook. (2024). (4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid - Product Properties and CAS 2922194-72-5.

- Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemMedChem.

- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. (Protocol standard for biaryl synthesis).

Sources

Solubility of 4-Trifluoromethoxy-2-biphenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-(trifluoromethoxy)phenyl)boronic acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: February 12, 2026

Abstract

(4-(trifluoromethoxy)phenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The efficacy of these synthetic transformations is often dictated by the solubility of the boronic acid in the chosen reaction solvent. This guide provides a comprehensive analysis of the solubility of (4-(trifluoromethoxy)phenyl)boronic acid in common organic solvents. We will delve into its physicochemical properties, offer a predicted solubility profile based on molecular structure and established principles, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic methodologies through a deeper understanding of this key reagent's solubility characteristics.

Introduction to (4-(trifluoromethoxy)phenyl)boronic acid

(4-(trifluoromethoxy)phenyl)boronic acid, a white to off-white crystalline powder, is an organoboron compound widely utilized in organic chemistry.[2] Its structure, featuring a boronic acid functional group and a trifluoromethoxy substituent on a phenyl ring, imparts unique reactivity and physicochemical properties. The boronic acid moiety is the key player in palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy group significantly influences the compound's electronic nature, lipophilicity, and metabolic stability, making it a desirable component in the synthesis of bioactive molecules.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-(trifluoromethoxy)phenyl)boronic acid is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BF₃O₃ | [5][6] |

| Molecular Weight | 205.93 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 123-127 °C | [2][5] |

| pKa | ~7.8 (estimated based on substituted phenylboronic acids) | [7] |

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group and is highly lipophilic.[7] This high lipophilicity is known to enhance the solubility of molecules in organic solvents and across biological membranes.[7][8]

The Challenge of Boronic Acid Solubility

The solubility of boronic acids can be complex due to their propensity to undergo dehydration to form cyclic trimer anhydrides, known as boroxines.[9][10] This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and temperature, which can complicate solubility measurements.[11] Fortunately, for applications like the Suzuki-Miyaura coupling, both the boronic acid and its anhydride are generally considered to be active participants in the reaction.[12]

Solubility Profile in Organic Solvents

Predicted Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction. The polarity of the solvent relative to the solute is a primary determinant of solubility. (4-(trifluoromethoxy)phenyl)boronic acid has both polar (the boronic acid group) and nonpolar (the trifluoromethoxyphenyl ring) characteristics.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Very High | These solvents can engage in hydrogen bonding with the -B(OH)₂ group and effectively solvate the aromatic ring. A datasheet indicates a solubility of 100 mg/mL in DMSO with ultrasonic assistance.[9] Solvents like THF are commonly used and effective in Suzuki-Miyaura reactions.[1][15] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the boronic acid. However, they can also participate in esterification with the boronic acid. |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate | Ethers are good solvents for many boronic acids due to their ability to solvate the molecule without reacting.[13] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are less polar and are not expected to be primary choices for dissolving a polar compound like a boronic acid. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar boronic acid functional group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These nonpolar solvents are generally unsuitable for dissolving boronic acids.[13] |

Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is known to be more lipophilic than a methoxy group.[16] This increased lipophilicity generally enhances the solubility of the molecule in less polar organic solvents compared to its non-fluorinated analogs.[7][8]

Experimental Methodology for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following is a robust, self-validating protocol for determining the solubility of (4-(trifluoromethoxy)phenyl)boronic acid in an organic solvent of interest.

Isothermal Equilibrium Method

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

3.1.1. Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Method.

3.1.2. Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of (4-(trifluoromethoxy)phenyl)boronic acid to a known volume of the desired organic solvent in a sealed, screw-cap vial containing a magnetic stir bar. The presence of undissolved solid is crucial.

-

Place the vial in a temperature-controlled shaker or on a stirrer hotplate set to the desired temperature.

-

Allow the mixture to equilibrate for 24-48 hours with vigorous stirring to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

Stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette or a gas-tight syringe. To avoid premature precipitation, ensure the sampling device is at the same temperature as the solution.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any remaining solid microparticles.

-

-

Quantification:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or using a rotary evaporator.

-

Dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The final weight of the solid represents the amount of dissolved (4-(trifluoromethoxy)phenyl)boronic acid.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dried solid in g) / (Volume of supernatant collected in L)

-

Solubility (mg/mL) = (Mass of dried solid in mg) / (Volume of supernatant collected in mL)

-

Considerations for Accuracy

-

Temperature Control: Solubility is highly dependent on temperature. Maintain precise and constant temperature control throughout the experiment.

-

Equilibrium Time: Ensure sufficient time is allowed for the solution to reach equilibrium.

-

Solvent Purity: Use high-purity, anhydrous solvents, as impurities can affect solubility.

-

Inert Atmosphere: For sensitive applications or when working with anhydrous solvents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of moisture, which could hydrolyze the boronic acid.

Practical Implications for Synthetic Chemistry

The choice of solvent is critical for the success of synthetic reactions involving (4-(trifluoromethoxy)phenyl)boronic acid, most notably the Suzuki-Miyaura coupling.

Solvent Selection for Suzuki-Miyaura Coupling

A suitable solvent system must:

-

Dissolve the Boronic Acid: Ensure a sufficient concentration of the boronic acid is in solution to react.

-

Dissolve the Coupling Partner and Base: Homogeneous reaction conditions are often preferred for optimal results.

-

Be Compatible with the Catalyst: The solvent should not deactivate the palladium catalyst.

Commonly used solvent systems for Suzuki-Miyaura reactions include mixtures of an organic solvent (e.g., THF, 1,4-dioxane, toluene) with an aqueous base solution. The solubility of (4-(trifluoromethoxy)phenyl)boronic acid in these organic solvents is a key factor in reaction efficiency.[17][18]

Logical Flow of Solvent Selection

Caption: Logical workflow for solvent selection in synthesis.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for (4-(trifluoromethoxy)phenyl)boronic acid is limited, a strong predictive understanding can be derived from its physicochemical properties and the behavior of analogous compounds. The trifluoromethoxy group imparts significant lipophilicity, suggesting good solubility in polar aprotic solvents like DMSO and THF. For applications demanding precise solubility values, the provided isothermal equilibrium method offers a reliable and accurate experimental protocol. A systematic approach to solvent selection, grounded in both theoretical prediction and empirical testing, is crucial for optimizing synthetic transformations and achieving desired experimental outcomes.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Exploring 4-Trifluoromethoxyphenylboronic Acid: Properties and Applications. Autech Industry Co.,Limited. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Determination of maximum solubility? Reddit. [Link]

-

Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Benzeneboronic anhydride. Organic Syntheses. [Link]

-

Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. [Link]

-

Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]

Sources

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]

- 16. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-Trifluoromethoxy-2-biphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the successful application of (4-Trifluoromethoxy-2-biphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Suzuki-Miyaura coupling offers a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2] The subject boronic acid, featuring both a sterically demanding biphenyl scaffold and an electron-withdrawing trifluoromethoxy group, presents unique challenges and opportunities that will be addressed herein.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in medicinal chemistry.[3] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[4] When incorporated into a biaryl structure, it allows for the fine-tuning of electronic and conformational properties, making (this compound a valuable building block for the synthesis of novel therapeutics and advanced materials.

However, the electronic properties of the -OCF3 group can render the boronic acid less nucleophilic, potentially slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] This guide provides the mechanistic understanding and optimized protocols to overcome these challenges and achieve high-yield coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.[2][7][8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically the rate-limiting step and is facilitated by a base.[7][9]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the key steps and the activation of the boronic acid by a base.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then readily undergoes transmetalation.[9][10][11][12][13] The choice of base can significantly influence the reaction rate and yield, and is dependent on the specific substrates and solvent system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[9] For substrates prone to protodeboronation, such as some electron-deficient arylboronic acids, milder bases or non-aqueous conditions may be necessary.[5][6]

Experimental Protocols

General Considerations

-

Reagent Purity: Use high-purity (this compound, aryl halide, catalyst, and base. Impurities can inhibit the catalyst and lead to lower yields.

-

Inert Atmosphere: Suzuki-Miyaura couplings are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[8]

-

Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles.[8]

Recommended Reaction Conditions

The following table outlines recommended starting conditions for the coupling of (this compound with a generic aryl bromide. Optimization may be required for specific substrates.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | Aryl Bromide or Iodide | Reactivity order: I > Br > Cl. Chlorides may require specialized catalysts and ligands.[7] |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid can help drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings. Pd(dppf)Cl₂ is often effective for more challenging substrates. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | These bases are generally effective and compatible with a wide range of functional groups.[9] |

| Solvent | Toluene/Water, Dioxane/Water, or DME/Water (e.g., 4:1 v/v) | A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. |

| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction. |

| Reaction Time | 4 - 24 hours | Monitor reaction progress by TLC or LC-MS. |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), (this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of toluene and 2 mL of water).

-

Catalyst Addition: Add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere and use freshly degassed solvents. Try a different palladium precatalyst or ligand. |

| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature. | |

| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long | Use a milder base (e.g., KF) or consider anhydrous conditions. Reduce reaction time. |

| Formation of Homocoupling Products | Oxygen contamination | Ensure thorough degassing of solvents and maintenance of an inert atmosphere. |

| Difficulty with Aryl Chlorides | Low reactivity of the C-Cl bond | Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) and a stronger base.[14][15] |

Conclusion

The Suzuki-Miyaura coupling of (this compound is a robust and versatile method for the synthesis of complex, fluorinated biaryl compounds. A thorough understanding of the reaction mechanism, careful selection of reaction components, and adherence to proper experimental technique are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Angewandte Chemie International Edition. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

-

PMC. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PMC. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]

-

Journal of the American Chemical Society. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

-

Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

-

ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Pharmaffiliates. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [Link]

-

MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Pharmacophore Construction using (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic Acid

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid —a highly specialized, sterically demanding building block used to introduce the metabolically stable 4-trifluoromethoxy-biphenyl motif into drug candidates.

Introduction & Pharmacophore Significance[1][2][3]

The (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (CAS: Verify specific isomer, typically custom synthesis) represents a "privileged structure" precursor in modern medicinal chemistry. It combines two critical design elements:

-

The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," it offers high lipophilicity (Hansch

) and unique electronic properties ( -

The Ortho-Substituted Biphenyl Core: The presence of the boronic acid at the C2 position (ortho to the biaryl axis) creates significant steric strain. Upon coupling, this forces the resulting terphenyl or biaryl system into a twisted, non-planar conformation, crucial for disrupting protein-protein interactions (PPIs) or fitting into globular receptor pockets.

Key Technical Challenges

-

Steric Hindrance: The C2-boronic acid is flanked by the phenyl ring at C1. Standard Suzuki-Miyaura conditions often fail due to slow transmetallation.

-

Protodeboronation: Ortho-substituted electron-poor/rich rings are susceptible to hydrolytic de-boronation under basic conditions, leading to the "reduced" biphenyl byproduct.

Chemical Properties & Handling[1][2][4]

| Property | Specification |

| Chemical Formula | C₁₃H₁₀BF₃O₃ |

| Molecular Weight | 282.02 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic. Store at 4°C under inert atmosphere (Ar/N₂). |

| Hazards | Irritant. Handle in a fume hood. |

Application: Sterically Demanding Suzuki-Miyaura Coupling[5][6][7]

The primary application of this building block is the synthesis of complex terphenyls or heteroaryl-biphenyls. Due to the steric bulk at the 2-position, "standard" catalysts (e.g., Pd(PPh₃)₄) are ineffective.

Mechanistic Insight & Catalyst Selection

To overcome the energy barrier for transmetallation at the crowded C2 center, we utilize Buchwald Precatalysts containing dialkylbiarylphosphine ligands.

-

SPhos: Excellent for stability and general steric bulk.

-

XPhos: Superior for extremely hindered substrates (e.g., coupling with ortho-substituted halides).[1]

-

Pd-PEPPSI-IPr: A robust alternative for difficult couplings in non-aqueous media.

Visualization: Steric Coupling Pathway

The following diagram illustrates the catalytic cycle emphasizing the critical "Steric Gate" where standard catalysts fail.

Caption: Catalytic cycle highlighting the Transmetallation step as the "Steric Gate." Bulky ligands like XPhos are required to facilitate the approach of the hindered 2-biphenyl boronate to the Palladium center.

Detailed Experimental Protocol

Protocol A: High-Efficiency Coupling with Heteroaryl Chlorides

Objective: Couple (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid with a sterically hindered chloropyridine.

Reagents:

-

Boronic Acid (1.2 equiv)[2]

-

Aryl Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol) and (4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)boronic acid (1.2 mmol, 338 mg).

-

Add XPhos Pd G3 (0.02 mmol, ~17 mg).

-

Add finely ground K₃PO₄ (3.0 mmol, 636 mg).

-

-

Solvent Addition:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with N₂ (3 cycles).

-

Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Note: The biphasic system helps solubilize inorganic bases while the organic phase hosts the catalyst.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (1000 rpm). High agitation is critical for biphasic mixtures.

-

Monitor by LCMS at 2 hours. If conversion is <50%, increase temp to 100°C.

-

Endpoint: Typically 4–12 hours. Look for the disappearance of the aryl chloride.

-

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with EtOAc (10 mL) and water (10 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Dry combined organics over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).

-

Gradient: 0-20% EtOAc in Hexanes (The product is likely highly lipophilic due to the OCF₃ and biphenyl groups).

-

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Substrates)

Use this if the boronic acid undergoes rapid protodeboronation (observed as the formation of 4-OCF₃-biphenyl).

-

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

-

Base: Cs₂CO₃ (anhydrous, 2.0 equiv)

-

Solvent: Toluene (anhydrous)

-

Temp: 100°C

-

Note: Pre-stir the catalyst and ligand in Toluene for 10 mins before adding substrates to ensure active catalyst formation.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Deactivation / Steric Bulk | Switch from SPhos to XPhos or BrettPhos . Increase temp to 110°C. |

| Protodeboronation (Ar-H) | Hydrolysis of Boronic Acid | Switch to Protocol B (Anhydrous) . Use a weaker base (K₂CO₃) or slow addition of the boronic acid. |

| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid | Ensure strict oxygen-free conditions. Degas solvents for >15 mins. Reduce catalyst loading. |

| Palladium Black Formation | Catalyst decomposition | Add additional ligand (SPhos) to stabilize Pd(0). |

Pharmacological Context: The "Twist" Effect

The incorporation of this moiety is rarely accidental. The 2-substituted biphenyl creates a specific dihedral angle (typically 60-90°) between the two phenyl rings.

Caption: The "Twist Effect" illustrates how the ortho-substitution dictates the 3D geometry, enabling the molecule to fit into specific hydrophobic pockets while the OCF3 group improves metabolic stability.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem, 2018. Link

-

Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction." Sigma-Aldrich Technical Guides. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Reagentia. "Boronic acid, B-[4-(trifluoromethoxy)[1,1′-biphenyl]-2-yl]- Product Page." Link(Verified commercial source for specific isomer).

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-(Trifluoromethyl)phenylboronic acid | C7H6BF3O2 | CID 2734389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Introduction of Trifluoromethoxy Biphenyl Motifs in Drug Discovery

Abstract

The trifluoromethoxy (

Physicochemical Rationale & Strategic Value

The "Super-Halogen" Effect

The

| Property | Impact on Drug Design | ||||

| Hansch | 0.14 | 0.71 | 0.88 | 1.04 | Enhances membrane permeability and BBB penetration.[4] |

| Hammett | 0.06 | 0.23 | 0.54 | 0.35 | Moderate electron-withdrawing; deactivates metabolic hot-spots.[4] |

| Rotational Barrier | Low | Medium | High | Variable | The |

Conformational Control in Biphenyls

In biphenyl systems, an ortho-

Strategic Approaches: Decision Matrix

The synthesis of trifluoromethoxy biphenyls generally follows two distinct pathways. The choice depends on the stage of drug development and substrate complexity.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on development stage.

Path A: The Building Block Approach (Suzuki-Miyaura)[4]

This is the industry standard for generating libraries.[4] The primary challenge is not the coupling itself, but the stability of the boronic acid and the prevention of

Key Reagents

-

Electrophile: 4-bromo-1-(trifluoromethoxy)benzene (Commercially available).[4]

-

Catalyst System:

or

Protocol 1: High-Yield Suzuki Coupling of Biphenyls

Target: Synthesis of 4'-trifluoromethoxy-biphenyl-4-carbonitrile.[4]

Materials:

-

4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)[4]

- (2 mol%)[4]

-

XPhos or SPhos (4 mol%)[4]

- (2.0 equiv, 2M aqueous)[4]

-

Solvent: Toluene/Water (4:1) or 1,4-Dioxane.[4]

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and phosphate base. Evacuate and backfill with Argon (

).[4]-

Expert Note: Oxygen removal is critical not just for the catalyst, but to prevent phenol formation from the boronic acid.

-

-

Catalyst Addition: Add the pre-complexed catalyst or

mixture in degassed solvent (Toluene/Water).[4] -

Reaction: Seal and heat to

for 4–6 hours.-

Monitoring: Check HPLC for the disappearance of bromide. The

group is stable at this temperature.[4]

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[4][6] Dry over

.[4] -

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

-

NMR: The product should show a singlet around

Path B: Late-Stage Functionalization (Direct Trifluoromethoxylation)[4]

For advanced lead optimization where the biphenyl core is already constructed, direct introduction of

The Challenge

The

Key Reagent: Ngai's Reagent

Chemical Name: 1-(Trifluoromethoxy)-benzotriazole derivatives (e.g., 3-methyl-1-(trifluoromethoxy)-1H-benzimidazol-3-ium).[4][7]

Mechanism: Works via Single Electron Transfer (SET) photoredox catalysis to release the

Figure 2: Mechanistic pathway of photoredox trifluoromethoxylation using Ngai's Reagent.[4]

Protocol 2: Photoredox C-H Trifluoromethoxylation

Target: Direct functionalization of a biphenyl core.[4][6]

Materials:

-

Biphenyl Substrate (1.0 equiv)[4]

-

Ngai's Reagent (1.5 equiv) [Ref 1]

-

Photocatalyst:

(2 mol%)[4] -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[4]

-

Light Source: Blue LEDs (

,

Step-by-Step Methodology:

-

Setup: In a clear glass vial (borosilicate), combine the biphenyl substrate, Ngai's reagent, and photocatalyst.

-

Solvent: Add anhydrous DCM. Note: Strict anhydrous conditions are not as critical as in organometallic chemistry, but moisture can reduce yield.[4]

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously at RT for 12–18 hours. Use a fan to keep the reaction temp

. -

Workup: Remove solvent in vacuo. The benzotriazole byproduct is polar and easily removed.

-

Purification: Silica gel chromatography.

Troubleshooting:

-

Regioselectivity: The

radical is electrophilic.[4] It will preferentially attack electron-rich positions.[4] If the biphenyl has an electron-donating group (EDG), the -

Low Conversion:[9] Add an oxidant (e.g.,

) to facilitate the final oxidation step (rearomatization) if the photocatalyst turnover is sluggish.

Safety & Handling

-

TFMT (Trifluoromethyl triflate): If synthesizing reagents in-house, handle TFMT with extreme caution; it is volatile and toxic.[4]

-

Peroxides (BTMP): While Bis(trifluoromethyl)peroxide is a valid reagent, it poses explosion risks.[4] Ngai's reagent (solid, benzimidazole-based) is preferred for safety in medicinal chemistry labs.[4]

References

-

Ngai, M.-Y., et al. (2018).[4][8] "Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation." Angewandte Chemie International Edition. [Link][4]

-

Leroux, F. R., et al. (2021).[4] "Advances in the Development of Trifluoromethoxylation Reagents." Molecules. [Link][4][7][9][10][11][12][13]

-

Tang, P., et al. (2020).[4] "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications. [Link][4]

-

Leo, A., Hansch, C., & Elkins, D. (1971).[4] "Partition coefficients and their uses." Chemical Reviews. [Link][4]

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Togni reagent II - Wikipedia [en.wikipedia.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical and (Hetero)Aryl C-H Trifluoromethoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

High-Impact Late-Stage Functionalization: Installation of the 4'-Trifluoromethoxy-2-biphenyl Motif

This Application Note is designed for medicinal chemists and process scientists focusing on the installation of the privileged 4'-trifluoromethoxy-biphenyl scaffold into complex drug candidates.

Introduction & Strategic Value

4'-Trifluoromethoxy-2-biphenylboronic acid represents a high-value "pre-assembled" building block for Late-Stage Functionalization (LSF). In modern drug discovery, the trifluoromethoxy (

The 2-biphenyl architecture places the boronic acid at the sterically congested ortho position relative to the biaryl axis. While this pre-organization allows for the single-step installation of the complete biaryl tail, it presents a significant synthetic challenge: steric impedance of transmetallation .

Key Chemical Advantages

-

Metabolic Shielding: The

group at the 4'-position blocks para-oxidation sites on the distal ring. -

Conformational Locking: The ortho-attachment (2-position) induces a twisted biaryl conformation, often critical for binding pocket selectivity (e.g., in kinase inhibitors).

-

Convergent Synthesis: Avoids linear sequences by installing the full biaryl unit in one step.

Mechanistic Challenges & Solutions

The primary failure mode when using 2-substituted biphenylboronic acids is protodeboronation rather than the desired cross-coupling.[1]

The Steric-Electronic Conflict

-

Transmetallation Barrier: The bulky biaryl group flanking the boron atom hinders the approach of the palladium(II)-aryl complex.

-

Protodeboronation: The relief of steric strain drives the hydrolysis of the C–B bond, replacing the boronic acid with a proton. This side reaction competes directly with transmetallation.

Solution: Use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . Ligands such as SPhos and XPhos form monoligated Pd(0) species that are highly active and electron-rich, accelerating oxidative addition and facilitating transmetallation even with hindered substrates.

Visualizing the Catalytic Cycle

The following diagram illustrates the critical bottlenecks in the Suzuki-Miyaura cycle for this specific reagent.

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck (Red) caused by the steric bulk of the 2-biphenyl scaffold.

Experimental Protocols

Protocol A: The "Gold Standard" Preparative Method

This protocol utilizes a Third-Generation (G3) Buchwald Precatalyst . These precatalysts ensure the accurate 1:1 Pd:Ligand ratio and rapid activation, crucial for outcompeting protodeboronation.

Target Scale: 0.5 mmol (approx. 100-200 mg of substrate) Substrate Scope: Heteroaryl chlorides/bromides (e.g., Pyridines, Indoles, Quinolines).

Reagents & Materials

| Component | Reagent | Equiv.[1][2][3][4] | Role |

| Catalyst | XPhos Pd G3 (or SPhos Pd G3) | 0.02 - 0.05 (2-5 mol%) | High-activity precatalyst |

| Boronic Acid | 4'-trifluoromethoxy-2-biphenylboronic acid | 1.5 - 2.0 | Nucleophile (Excess required) |

| Base | 3.0 | Mild base, buffers pH | |

| Solvent | THF or 1,4-Dioxane | N/A | Miscible organic phase |

| Electrophile | Aryl/Heteroaryl Halide | 1.0 | Limiting Reagent |

Step-by-Step Procedure

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 4'-trifluoromethoxy-2-biphenylboronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times. -

Solvent Addition: Inject THF (degassed, 0.2 M concentration relative to halide) via syringe.

-

Base Addition: Inject 0.5 M aqueous

(3.0 equiv). The mixture will become biphasic. -

Reaction: Place the vial in a pre-heated block at 60 °C .

-

Note: Do not overheat initially. Higher temperatures (>80 °C) can accelerate protodeboronation of the boronic acid before coupling occurs.

-

-

Monitoring: Monitor by LC-MS at 1 hour. If conversion is <50%, add an additional 0.5 equiv of boronic acid and raise temperature to 80 °C.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography. The

group significantly increases

Protocol B: High-Throughput Screening (HTS) for Difficult Substrates

If Protocol A fails (low yield or unreacted halide), use this microscale screen to identify the optimal ligand/base combination.

Format: 96-well plate or HPLC vial array. Conditions: 4 ligands x 2 bases.

| Variable | Option 1 | Option 2 | Option 3 | Option 4 |

| Ligand | XPhos (Steric bulk) | SPhos (General purpose) | RuPhos (Electron rich) | BrettPhos (For amines/hindered) |

| Base | - | - |

Workflow Diagram:

Figure 2: HTS workflow for optimizing reaction conditions when standard protocols yield poor conversion.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Product detected, but low conversion | Catalyst death or slow kinetics. | Switch to SPhos Pd G3 . SPhos is smaller than XPhos and may accommodate the specific twist of the 2-biphenyl unit better. |

| Starting Halide intact, Boronic acid gone | Protodeboronation . The boronic acid hydrolyzed. | 1. Use anhydrous conditions : |

| Homocoupling of Boronic Acid | Oxidative coupling. | Ensure rigorous oxygen exclusion . Degas solvents by sparging with Argon for 15 mins. |

| Product | Lipophilic nature of | Use Fluorinated Silica Gel or switch to C18 Reverse Phase chromatography. |

References

-

Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.[2] Link (Grounding for G3 Precatalyst utility).

-

Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. Link (Alternative boron sources if boronic acid fails).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link (Significance of OCF3 and biphenyl motifs).

-

Lipshutz, B. H., et al. "Suzuki–Miyaura couplings in water at room temperature." Green Chemistry, 2010. Link (Surfactant conditions for lipophilic substrates).

Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[1][5][6][7][8][9][10] Standard laboratory safety procedures, including the use of fume hoods and PPE, must be followed.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. chemimpex.com [chemimpex.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in cross-coupling of electron-deficient biphenyl boronic acids

Topic: Strategies for Enhancing Reaction Yield in the Suzuki-Miyaura Cross-Coupling of Electron-Deficient Biphenyl Boronic Acids

Introduction: The Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, researchers often face significant yield challenges when working with electron-deficient boronic acids, particularly in the synthesis of complex biphenyl structures. These substrates are notoriously difficult due to two primary factors: a sluggish transmetalation step and a high propensity for premature decomposition via protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic fragment, slowing its transfer to the palladium center. This extended reaction time under basic, heated conditions provides a greater opportunity for competitive degradation pathways, leading to diminished yields and complex product mixtures.